molecular formula C13H24O3 B12653685 2-Ethylhexyl 4-oxovalerate CAS No. 70158-20-2

2-Ethylhexyl 4-oxovalerate

Cat. No.: B12653685
CAS No.: 70158-20-2
M. Wt: 228.33 g/mol
InChI Key: XCYQOBFKQPQEMV-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-oxovalerate is an organic compound with the molecular formula C13H24O3. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 4-oxovalerate can be synthesized through esterification reactions involving 2-ethylhexanol and 4-oxovaleric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as fractional distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: 2-Ethylhexyl 4-oxovaleric acid.

    Reduction: 2-Ethylhexyl 4-hydroxyvalerate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl 4-oxovalerate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of plasticizers, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-oxovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl 4-methoxycinnamate
  • 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate
  • 2-Ethylhexyl 4-hydroxybenzoate

Uniqueness

2-Ethylhexyl 4-oxovalerate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and is used in specialized applications where its unique properties are advantageous.

Properties

CAS No.

70158-20-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

2-ethylhexyl 4-oxopentanoate

InChI

InChI=1S/C13H24O3/c1-4-6-7-12(5-2)10-16-13(15)9-8-11(3)14/h12H,4-10H2,1-3H3

InChI Key

XCYQOBFKQPQEMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCC(=O)C

Origin of Product

United States

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